tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

Medicinal Chemistry Organic Synthesis Regiochemistry

With its methylene spacer between the carbamate and thiazole ring, tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (CAS 185747-16-4) offers distinct advantages over directly Boc-protected analogs—enhanced nucleophilicity, cleaner deprotection kinetics, and steric accessibility for efficient coupling. Its unsubstituted thiazole core provides a versatile, unencumbered scaffold for systematic SAR exploration in FAAH inhibitor programs, antimicrobial/antifungal agent development, and agrochemical discovery. Available in high purity from global suppliers, it streamlines scale-up from gram-level research to kilogram field trials.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
CAS No. 185747-16-4
Cat. No. B1344739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate
CAS185747-16-4
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NC=CS1
InChIInChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-7-10-4-5-14-7/h4-5H,6H2,1-3H3,(H,11,12)
InChIKeyLPVMUQICXQOGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (CAS 185747-16-4) Scientific Procurement: Compound Class and Baseline Profile


tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (CAS 185747-16-4) is a heterocyclic building block featuring a thiazole ring and a Boc-protected aminomethyl group . It belongs to the class of alkylthiazole carbamate derivatives, which have been extensively explored in medicinal chemistry as privileged scaffolds for drug discovery [1]. The compound possesses a molecular weight of 214.28 g/mol and a molecular formula of C₉H₁₄N₂O₂S, with a predicted boiling point of 318.9±25.0 °C and density of 1.168±0.06 g/cm³ [2]. It is commercially available from multiple vendors in purities typically ranging from 95% to 98% .

Why Generic Substitution Fails: Differentiating tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (CAS 185747-16-4) from Other Thiazole Carbamates


Within the broader class of Boc-protected aminothiazoles, the specific substitution pattern and regiochemistry of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate are critical determinants of downstream synthetic utility and biological performance. Closely related analogs such as N-Boc-2-aminothiazole (CAS 170961-15-6) or 2-(Boc-amino)thiazole feature direct Boc protection on the thiazole amine, whereas 185747-16-4 incorporates a methylene spacer between the carbamate nitrogen and the thiazole ring [1]. This structural nuance alters the compound's nucleophilicity, steric accessibility, and deprotection kinetics, which directly impact the efficiency of subsequent coupling reactions and the conformational flexibility of final drug candidates [2]. Furthermore, the absence of additional substituents on the thiazole ring (e.g., halogens, alkyl groups, or additional heteroatoms) makes 185747-16-4 a more versatile and chemically tractable starting point compared to more heavily functionalized analogs, avoiding the need for protection/deprotection of extra reactive handles or the potential for unwanted side reactions during multi-step syntheses .

Product-Specific Quantitative Evidence Guide: Differentiating tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (CAS 185747-16-4)


Regiochemical Identity: N-(2-Methyl) Substitution vs. Direct Ring Substitution for tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

The regiochemical identity of tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate is defined by the attachment of the carbamate group to the 2-position of the thiazole ring via a methylene linker (-CH₂-NH-Boc). This is a key differentiator from more common Boc-protected aminothiazoles, such as N-Boc-2-aminothiazole (CAS 170961-15-6), where the Boc group is directly attached to the ring nitrogen, and from 4-substituted isomers like 4-(Boc-amino)thiazole (CAS 1235406-42-4) [1][2][3]. This specific regiochemistry is not interchangeable; it dictates the compound's use in constructing specific pharmacophores and influences the metabolic stability and binding mode of final drug candidates, as evidenced by patent literature on alkylthiazole carbamate derivatives where the 2-substituted methylene-linked carbamate is a preferred motif for FAAH enzyme inhibition [4].

Medicinal Chemistry Organic Synthesis Regiochemistry

Unsubstituted Thiazole Core: tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate vs. Functionalized Analogs

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate features a completely unsubstituted thiazole ring, distinguishing it from a wide range of analogs bearing halogen (e.g., 5-chloro, 4-bromo-5-chloro), alkyl (e.g., 4-methyl, 5-methyl), or other functional groups (e.g., 5-acetyl, 5-hydroxymethyl) [1][2]. This unsubstituted core provides a chemically inert and versatile platform, eliminating the need for additional protection/deprotection steps for reactive substituents and minimizing the potential for unwanted side reactions during complex multi-step syntheses. In contrast, functionalized analogs, while offering pre-installed handles for specific derivatizations (e.g., cross-coupling for halogenated analogs), inherently possess additional synthetic constraints and may be incompatible with certain reaction conditions.

Organic Synthesis Drug Discovery Building Blocks

Commercial Purity and Cost-Effectiveness of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (CAS 185747-16-4)

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (CAS 185747-16-4) is widely available from multiple suppliers at competitive price points for a research chemical of this complexity [1]. Its commercial availability in standard purities of 95% to 98% allows for direct use in most research applications without the need for further purification, saving time and resources [2]. In contrast, more highly functionalized or less common thiazole carbamate analogs (e.g., those with multiple substituents or specific stereochemistry) often carry a significant price premium and may have longer lead times or limited availability, which can impede project timelines and inflate research costs [3].

Procurement Supply Chain Purity Analysis

Best Research and Industrial Application Scenarios for tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate (CAS 185747-16-4)


Pharmaceutical Intermediate for FAAH and Other Enzyme Inhibitors

The alkylthiazole carbamate scaffold, specifically exemplified by the 2-substituted methylene-linked Boc-carbamate, is a core structural motif in a series of patented FAAH (Fatty Acid Amide Hydrolase) enzyme inhibitors [1]. This compound serves as an ideal starting material for the rapid construction of libraries of potential FAAH inhibitors, a target implicated in pain, inflammation, and mood disorders. Its specific regiochemistry and unsubstituted ring provide a clean slate for further functionalization, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) without the confounding influence of pre-existing substituents. This application is directly supported by the patent literature describing the use of related compounds for therapeutic intervention [2].

Versatile Building Block for Thiazole-Containing Bioactive Molecule Synthesis

The compound's combination of an unsubstituted thiazole ring and a protected aminomethyl group makes it a highly versatile building block for the synthesis of diverse bioactive molecules, including antimicrobial, antifungal, and antiviral agents [1][2]. The Boc protecting group allows for chemoselective deprotection under mild acidic conditions, revealing a primary amine that can be readily coupled with carboxylic acids, acyl chlorides, or other electrophiles. This flexibility is a key advantage over pre-functionalized analogs that may not be compatible with all subsequent synthetic steps. The absence of additional substituents ensures the final molecule's properties are primarily determined by the designed modifications rather than the starting material's inherent reactivity.

Agrochemical Intermediate for Thiazole-Derived Pesticides and Fungicides

Thiazole-containing compounds are a well-established class of agrochemicals with fungicidal, herbicidal, and insecticidal properties. tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate serves as a key intermediate for the synthesis of novel thiazole-based crop protection agents [1]. Its commercial availability in high purity and at a competitive cost makes it a practical choice for agrochemical discovery programs that require gram-to-kilogram quantities for greenhouse and field trials. The compound's straightforward deprotection and subsequent derivatization pathways align with the efficient synthetic routes required for industrial-scale agrochemical development.

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